molecular formula C17H29N3O2 B6966081 N-butyl-1-(3-cyano-3-methylbutanoyl)-6-methylpiperidine-3-carboxamide

N-butyl-1-(3-cyano-3-methylbutanoyl)-6-methylpiperidine-3-carboxamide

Cat. No.: B6966081
M. Wt: 307.4 g/mol
InChI Key: NTEDRBYDOBJKNN-UHFFFAOYSA-N
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Description

N-butyl-1-(3-cyano-3-methylbutanoyl)-6-methylpiperidine-3-carboxamide is a synthetic organic compound It is characterized by its complex structure, which includes a piperidine ring, a cyano group, and various alkyl and acyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-(3-cyano-3-methylbutanoyl)-6-methylpiperidine-3-carboxamide typically involves multi-step organic reactions. The starting materials might include piperidine derivatives, butyl groups, and cyano-containing compounds. Common synthetic routes could involve:

    Alkylation: Introduction of the butyl group to the piperidine ring.

    Acylation: Addition of the 3-cyano-3-methylbutanoyl group.

    Amidation: Formation of the carboxamide group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This includes controlling temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-(3-cyano-3-methylbutanoyl)-6-methylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to remove or alter functional groups.

    Substitution: Various substituents on the piperidine ring or other parts of the molecule can be replaced with different groups.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

N-butyl-1-(3-cyano-3-methylbutanoyl)-6-methylpiperidine-3-carboxamide could have several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and pharmacology.

    Industry: Utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of N-butyl-1-(3-cyano-3-methylbutanoyl)-6-methylpiperidine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other piperidine derivatives with different substituents. Examples could be:

  • N-butyl-1-(3-cyano-3-methylbutanoyl)-piperidine-3-carboxamide
  • N-butyl-1-(3-cyano-3-methylbutanoyl)-6-ethylpiperidine-3-carboxamide

Uniqueness

The uniqueness of N-butyl-1-(3-cyano-3-methylbutanoyl)-6-methylpiperidine-3-carboxamide lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it distinct from other similar compounds and potentially useful for specific applications.

Properties

IUPAC Name

N-butyl-1-(3-cyano-3-methylbutanoyl)-6-methylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O2/c1-5-6-9-19-16(22)14-8-7-13(2)20(11-14)15(21)10-17(3,4)12-18/h13-14H,5-11H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEDRBYDOBJKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CCC(N(C1)C(=O)CC(C)(C)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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